2-(Quinolin-2-yl)quinoxaline
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Overview
Description
2-(Quinolin-2-yl)quinoxaline is a heterocyclic compound that features a quinoline moiety fused with a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)quinoxaline typically involves the condensation of quinoline derivatives with quinoxaline precursors. One common method includes the reaction of 2-chloroquinoline with 2-aminobenzene-1,4-diamine under reflux conditions in the presence of a suitable solvent such as ethanol . Another approach involves the cyclization of 2-(quinolin-2-yl)anilines via ring-opening/cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
2-(Quinolin-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)quinoxaline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Quinoxaline: A benzopyrazine derivative with significant biological activities.
Quinazoline: Another heterocyclic compound with structural similarities and diverse pharmacological properties.
Uniqueness: 2-(Quinolin-2-yl)quinoxaline stands out due to its dual quinoline and quinoxaline moieties, which confer unique electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Properties
CAS No. |
91888-70-9 |
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Molecular Formula |
C17H11N3 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-quinolin-2-ylquinoxaline |
InChI |
InChI=1S/C17H11N3/c1-2-6-13-12(5-1)9-10-16(19-13)17-11-18-14-7-3-4-8-15(14)20-17/h1-11H |
InChI Key |
ZYDYHIZMUJNGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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